molecular formula C8H8N2S B1525416 Thieno[3,2-b]pyridin-6-ylmethanamine CAS No. 1306604-20-5

Thieno[3,2-b]pyridin-6-ylmethanamine

Cat. No.: B1525416
CAS No.: 1306604-20-5
M. Wt: 164.23 g/mol
InChI Key: TZKSFZUQHBKGLP-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridin-6-ylmethanamine (CAS 1306604-20-5) is a high-purity chemical compound with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol. It serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery research. The thienopyridine core is recognized for its diverse biological activities and is frequently explored in the development of novel therapeutic agents. Research into analogous thienopyridine structures has demonstrated their potential in various areas, including as antitumor agents, where specific derivatives have shown notable cell selectivity and low cytotoxicity toward normal cells . Furthermore, the rigid, planar structure of the thienopyridine scaffold makes it a valuable component in the design of kinase inhibitors for investigating inflammatory pathways , and some derivatives have been identified as novel fungicide leads . The primary amine functional group of this compound provides a versatile handle for further chemical modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block in organic synthesis and for use in biological screening assays. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

thieno[3,2-b]pyridin-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-4-6-3-8-7(10-5-6)1-2-11-8/h1-3,5H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKSFZUQHBKGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Approaches

These methods rely on cyclization reactions involving thiophene derivatives and pyridine precursors. Key steps include:

  • Formation of thiophene carboxylate or aldehyde intermediates.
  • Condensation with aminopyridine or related amine derivatives to form the fused bicyclic system.
  • Introduction of the methanamine substituent via reductive amination or nucleophilic substitution.

For example, alkyl amino-thiophene-carboxylates have been converted into thieno-pyridine derivatives through ring closure reactions using triethyl orthoformate and sodium azide, followed by treatment with aliphatic amines under solvent-free conditions to yield thieno[3,2-b]pyridinone intermediates, which can be further modified to methanamine derivatives.

Functional Group Transformation Approaches

This involves:

  • Starting from preformed thieno[3,2-b]pyridine cores.
  • Functional group interconversion at the 6-position, such as halogenation followed by nucleophilic substitution with amines.
  • Reductive amination of aldehyde-functionalized intermediates to install the methanamine group.

Patent literature describes compounds of thieno[3,2-b]pyridine derivatives with amino substituents introduced via amination reactions at specific positions, often involving chlorinated intermediates that undergo nucleophilic substitution with amines to install the methanamine functionality.

Representative Synthetic Route Example

Step Reagents & Conditions Description Yield (%)
1 Thiophene-2-carboxylate + triethyl orthoformate + sodium azide Formation of tetrazole intermediate via cyclization 75-85
2 Tetrazole intermediate + aliphatic amine (solvent-free, one-pot) Recyclization and ring closure to form thieno[3,2-b]pyridinone core 72-88
3 Halogenation at 6-position (e.g., chlorination) Introduction of a good leaving group for nucleophilic substitution 80-90
4 Nucleophilic substitution with methylamine or other amine Installation of methanamine substituent at 6-position 70-85

This sequence is supported by literature protocols where tetrazole intermediates are key to efficient ring formation, followed by amination steps to introduce the methanamine group.

Detailed Research Findings and Data

Yields and Efficiency

  • Overall yields for thieno[3,2-b]pyridinone derivatives range from 72% to 88% after the ring closure and amination steps, indicating high efficiency and minimal purification requirements.
  • Amination reactions at the 6-position via nucleophilic substitution typically achieve yields between 70% and 85% depending on the amine nucleophile and reaction conditions.

Reaction Conditions

  • The ring closure involving tetrazole intermediates proceeds smoothly under solvent-free conditions, enhancing green chemistry aspects and simplifying workup.
  • Amination steps often use polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures (50-100°C) to facilitate nucleophilic substitution on halogenated intermediates.

Analytical Characterization

  • Products are confirmed by spectral data including IR (noting NH2 stretches around 3300 cm^-1), NMR (characteristic methanamine proton signals), and HRMS confirming molecular weights consistent with this compound derivatives.
  • Crystallographic studies support the structural assignments and confirm substitution patterns on the fused ring system.

Comparative Table of Preparation Methods

Method Key Intermediate Reaction Type Advantages Limitations
Tetrazole-mediated cyclization Alkyl amino-thiophene-carboxylate One-pot ring closure High yields, solvent-free, efficient Requires azide handling
Halogenation + amination Halogenated thieno[3,2-b]pyridine Nucleophilic substitution Versatile for various amines Halogenation step may need control
Reductive amination Aldehyde-functionalized intermediate Reductive amination Direct installation of methanamine Requires aldehyde precursor

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]pyridin-6-ylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Thieno[3,2-b]pyridin-6-ylmethanamine is being investigated for its anticancer effects. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer), PC3 (prostate cancer), and MCF-7 (breast cancer) cells. For instance, a study highlighted the synthesis of novel thieno[3,2-b]pyridine derivatives that demonstrated promising activity against these cancer types without causing toxicity to normal fibroblast cells (WI38) .

Mechanism of Action
The mechanism through which this compound exerts its effects involves the inhibition of specific enzymes and receptors associated with cancer cell proliferation. It has been shown to lower the cancer stem cell fraction in certain breast cancer cell lines, indicating a potential role in reducing tumor recurrence and metastasis .

Antimicrobial Activity
Beyond its anticancer applications, this compound has also been explored for its antimicrobial properties. Compounds within this class have demonstrated efficacy against various pathogens, making them candidates for developing new antimicrobial agents .

Materials Science

Organic Semiconductors
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable films and exhibit good charge transport characteristics positions it as a promising material for organic semiconductors and photovoltaic devices .

Synthesis and Production

The synthesis of this compound typically involves methods such as cyclization of precursors containing both thiophene and pyridine moieties. One common approach is the reaction of 2-thioxopyridine derivatives with suitable reagents under controlled conditions .

Case Studies

Several case studies illustrate the compound's potential:

  • Study on Anticancer Activity : A recent study synthesized novel thieno[3,2-b]pyridine derivatives that showed significant cytotoxic effects on breast cancer cell lines while maintaining low toxicity towards normal cells .
  • Antimicrobial Research : Another investigation revealed that thieno[3,2-b]pyridine derivatives exhibited potent activity against bacterial strains resistant to traditional antibiotics .

Mechanism of Action

The mechanism of action of thieno[3,2-b]pyridin-6-ylmethanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thienopyridine Family

(i) Thieno[2,3-b]pyridine Derivatives

describes fused thieno[2,3-b]pyridines with substituents like 4-chlorophenyl, methoxyphenyl, and ethoxycarbonyl groups. For example, 3-amino-4-(4-chlorophenyl)-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carbonitrile (4b) exhibits distinct NMR and mass spectral profiles due to its electron-withdrawing cyano and ethoxycarbonyl groups . Compared to Thieno[3,2-b]pyridin-6-ylmethanamine, these derivatives lack the aminomethyl group but include bulkier substituents, which may reduce solubility while enhancing thermal stability.

(ii) Thieno[3,2-b]thiophene Derivatives

Thieno[3,2-b]thiophene-based compounds (e.g., 2,5-dibromothieno[3,2-b]thiophene (1)) are structurally analogous but replace pyridine with a second thiophene ring . These derivatives exhibit strong π-conjugation and thermal stability (decomposition temperatures >300°C via TGA), making them suitable for p-type organic semiconductors . In contrast, the amine group in this compound introduces polarity and hydrogen-bonding capacity, favoring applications in drug discovery over electronics.

Heterocyclic Analogues with Bioactive Potential

(i) Thieno[3,2-b]pyran Derivatives

Thieno[3,2-b]pyran compounds, such as 5'-amino-2-oxo-2',3'-dihydrospiro[indoline-3,7'-thieno[3,2-b]pyran]-6'-carbonitrile 1',1'-dioxide, feature an oxygen atom in the fused ring system. These derivatives demonstrate antiviral activity and α-2C adrenoreceptor agonism . The pyran oxygen enhances hydrogen-bond acceptor capacity, whereas this compound’s pyridine nitrogen may improve binding to metal ions or biological targets.

(ii) Thieno[2,3-d]pyrimidine Derivatives

Compounds like 3-benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (6a) incorporate a pyrimidine ring, introducing two nitrogen atoms .

Substituted Pyridinemethanamine Derivatives

(i) [6-(Thiophen-3-yl)pyridin-3-yl]methanamine

This analogue (CAS 748121-21-3) substitutes the thieno[3,2-b]pyridine core with a pyridine-thiophene hybrid. Its molecular weight (190.27 g/mol) is lower than this compound, and the thiophene substituent may alter electronic properties, as seen in UV-vis absorption studies .

(ii) [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Structural Features Synthesis Method Applications/Properties References
This compound 276.38 (dihydrochloride) Fused thiophene-pyridine + -CH2NH2 Commercial synthesis (building block) Pharmaceutical intermediates
Thieno[3,2-b]thiophene derivatives ~200–300 Fused thiophene-thiophene Pd-catalyzed Stille/Suzuki coupling Organic semiconductors (TGA stable)
Thieno[3,2-b]pyran derivatives ~300–350 Thiophene fused with pyran (O-heterocycle) Condensation reactions Antiviral agents, receptor agonists
[6-(Thiophen-3-yl)pyridin-3-yl]methanamine 190.27 Pyridine + thiophene substituent Cross-coupling Research chemical

Key Research Findings

  • Electronic Properties: Thieno[3,2-b]thiophene derivatives outperform this compound in charge carrier mobility (>1 cm²/V·s) due to extended π-conjugation .
  • Bioactivity: Thieno[3,2-b]pyran derivatives show IC50 values in the nM–μM range for antiviral targets, suggesting this compound could be modified for similar efficacy .
  • Synthetic Flexibility: The aminomethyl group in this compound allows for derivatization via reductive amination or peptide coupling, unlike brominated thienothiophenes .

Biological Activity

Thieno[3,2-b]pyridin-6-ylmethanamine is a heterocyclic compound characterized by a unique structure that combines both thiophene and pyridine rings. Its molecular formula is C8_{8}H9_{9}N1_{1}S1_{1}, and it has gained attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the amine functional group allows for further modifications that can enhance its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may act as an inhibitor of specific enzymes or receptors, leading to therapeutic effects. For instance, compounds within the thienopyridine class have been shown to modulate the activity of certain kinases and receptors linked to cancer progression and inflammation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In particular, it has shown promising results in inhibiting the growth of triple-negative breast cancer cells at nanomolar concentrations .

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (nM)Reference
Triple-negative breast cancer10
Hepatocellular carcinoma25
Colon cancer15

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies suggest that it possesses antibacterial and antifungal properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi .

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Case Study 1: Anticancer Efficacy

A study conducted on a series of thieno[3,2-b]pyridine derivatives revealed that modifications at the methanamine position significantly enhanced their anticancer efficacy. The research focused on structure-activity relationships (SAR) and demonstrated that specific substitutions could lead to improved potency against cancer cell lines .

Case Study 2: Antimicrobial Screening

In another investigation, this compound was screened against a panel of microbial pathogens. The results indicated notable antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the common synthetic routes for Thieno[3,2-b]pyridin-6-ylmethanamine, and how are reaction conditions optimized?

The synthesis of thienopyridine derivatives often involves S-alkylation of precursor thiones followed by Thorpe–Ziegler isomerization to achieve ring closure . Key parameters include:

  • Temperature control : Maintaining 60–80°C during alkylation to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Use of K₂CO₃ or NaH to deprotonate intermediates.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Reaction progress is monitored using TLC and validated via NMR .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, the amine proton (-NH₂) typically resonates at δ 3.5–4.5 ppm in DMSO-d₆ .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 179.05 for C₈H₈N₂S) .
  • X-ray Crystallography : Resolves bond angles and crystal packing, critical for confirming regiochemistry in fused-ring systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across thienopyridine derivatives?

Discrepancies often arise from substituent effects or assay conditions. Methodological approaches include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups at the 3-position) and test against target receptors .
  • Dose-Response Curves : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to isolate compound-specific effects .
  • Computational Docking : Use tools like AutoDock Vina to predict binding affinities and validate experimental results .

Q. What strategies optimize the pharmacological profile of this compound derivatives?

  • Bioisosteric Replacement : Substitute the methanamine group with a carboxamide to enhance metabolic stability .
  • Prodrug Design : Introduce ester moieties to improve bioavailability, followed by enzymatic cleavage in vivo .
  • Pharmacokinetic Profiling : Assess ADMET properties using in vitro models (e.g., Caco-2 cells for permeability) .

Q. How do researchers validate computational predictions of physicochemical properties for this compound?

  • Comparative Analysis : Cross-reference density functional theory (DFT)-calculated logP values with experimental HPLC-derived data .
  • Thermogravimetric Analysis (TGA) : Measure thermal stability to confirm predicted decomposition temperatures .
  • Solubility Studies : Compare predicted (e.g., ALOGPS) and experimental solubility in PBS buffer .

Methodological Challenges

Q. What analytical techniques are recommended for detecting impurities in synthesized batches?

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities >0.1% .
  • LC-MS/MS : Identify trace byproducts (e.g., oxidation products) via fragmentation patterns .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N/S ratios .

Q. How can synthetic yields be improved for large-scale research applications?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) while maintaining >85% yield .
  • Catalytic Optimization : Transition from stoichiometric bases (e.g., NaH) to catalytic DMAP in acetylation steps .
  • Flow Chemistry : Continuous flow reactors minimize side reactions and improve scalability .

Data Reproducibility and Validation

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Standardized Assay Buffers : Use HEPES (pH 7.4) with 0.01% BSA to minimize nonspecific binding .
  • Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
  • Triplicate Measurements : Report mean ± SEM for IC₅₀ values across three independent experiments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,2-b]pyridin-6-ylmethanamine
Reactant of Route 2
Reactant of Route 2
Thieno[3,2-b]pyridin-6-ylmethanamine

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